molecular formula C21H22NO2P B3961638 Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate

Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate

Cat. No.: B3961638
M. Wt: 351.4 g/mol
InChI Key: ZLEKMJBLJQAMHS-UHFFFAOYSA-N
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Description

Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate is an organophosphorus compound with a complex structure that includes phenyl and ethyl groups attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate can be synthesized through a multi-step process involving the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method involves the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions, including specific temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to proceed efficiently.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted aromatic compounds

Mechanism of Action

The mechanism by which ethyl phenyl[phenyl(phenylamino)methyl]phosphinate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately affecting the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl phenyl[phenyl(phenylamino)methyl]phosphinate include:

    Phenylphosphinic acid: A simpler phosphinic acid derivative with similar reactivity.

    Diphenylphosphinic acid: Another phosphinic acid derivative with two phenyl groups.

    Ethyl phenylphosphinate: A related compound with a simpler structure.

Uniqueness

This compound is unique due to its complex structure, which includes multiple phenyl groups and an ethyl group attached to the phosphinate moiety.

Properties

IUPAC Name

N-[[ethoxy(phenyl)phosphoryl]-phenylmethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NO2P/c1-2-24-25(23,20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22-19-14-8-4-9-15-19/h3-17,21-22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEKMJBLJQAMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(C2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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